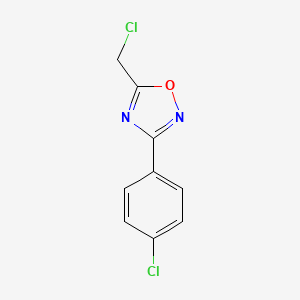

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVYSQGEJHKTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370924 | |

| Record name | 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57238-75-2 | |

| Record name | 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is recognized as a metabolically stable bioisostere for amide and ester functionalities, making it a valuable motif in the design of novel therapeutic agents.[1][2] This document details a robust and well-established two-step synthetic pathway, commencing with the preparation of the key precursor, 4-chlorobenzamidoxime, followed by its reaction with chloroacetyl chloride and subsequent intramolecular cyclization. We provide detailed experimental protocols, mechanistic insights, characterization data, and practical guidance on troubleshooting and safety. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered considerable attention in pharmaceutical research due to its wide spectrum of biological activities and favorable physicochemical properties.[1][3] Its role as a bioisosteric replacement for esters and amides can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1] The title compound, this compound, incorporates two key features: a reactive chloromethyl group at the C5 position, which serves as a versatile handle for further chemical modification, and a 4-chlorophenyl group at the C3 position, a common substituent in many biologically active molecules.

The most reliable and widely adopted method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[1][3][4] This [4+1] atom approach is highly efficient and modular.[5] Our synthetic strategy is therefore a two-stage process:

-

Synthesis of 4-Chlorobenzamidoxime: The key intermediate is prepared from commercially available 4-chlorobenzonitrile through its reaction with hydroxylamine.

-

Synthesis of the Target Compound: 4-chlorobenzamidoxime is first acylated with chloroacetyl chloride to form an O-acyl amidoxime intermediate. This intermediate then undergoes a dehydrative intramolecular cyclization to yield the final 1,2,4-oxadiazole ring.

This guide will provide detailed, step-by-step protocols for each of these stages.

Mechanistic Pathway and Workflow

The overall synthesis proceeds through two distinct chemical transformations. The first is the nucleophilic addition of hydroxylamine to the nitrile carbon of 4-chlorobenzonitrile. The second, more complex stage involves the O-acylation of the resulting amidoxime followed by an intramolecular cyclodehydration.

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride is a two-step process:

-

O-Acylation: The nucleophilic hydroxylamino group (-NOH) of 4-chlorobenzamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct, driving the reaction forward to form the O-acyl amidoxime intermediate.

-

Cyclodehydration: The O-acylated intermediate undergoes intramolecular cyclization. This step involves the nucleophilic attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. This cyclization can be promoted by heat (thermal cyclization) or by using a strong, non-nucleophilic base.[4]

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is intricately tied to the foundational understanding of a molecule's physicochemical properties. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, offering improved metabolic stability and serving as a scaffold in the design of various therapeutic agents. This document is intended to be a vital resource for researchers, offering both curated data and detailed experimental protocols to facilitate further investigation and application of this compound.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its development. The following table summarizes the key molecular and physicochemical parameters of this compound. Given the limited availability of direct experimental data in publicly accessible literature, a combination of information from chemical suppliers and computationally predicted values are presented. Predicted values, generated using established algorithms, offer valuable initial estimations for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 57238-75-2 | Commercial Supplier[1] |

| Molecular Formula | C₉H₆Cl₂N₂O | Commercial Supplier[1] |

| Molecular Weight | 229.07 g/mol | Calculated |

| Melting Point | Predicted: 85-115 °C | In silico prediction |

| Boiling Point | Predicted: 350-400 °C at 760 mmHg | In silico prediction |

| Calculated logP | 3.2 - 3.8 | In silico prediction |

| Aqueous Solubility | Predicted: Low | In silico prediction |

| pKa (most basic) | Predicted: 1.5 - 2.5 (Amine) | In silico prediction |

Note: Predicted values are estimations and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted physicochemical properties must be validated through empirical testing. This section provides detailed, step-by-step methodologies for determining key parameters, grounded in established scientific principles and regulatory guidelines.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of a novel chemical entity like this compound.

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. This is observed by heating a small, powdered sample in a capillary tube and recording the temperature range from the first sign of melting to complete liquefaction.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs to be finely powdered)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to about 20 °C below the approximate melting point observed in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C/minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Replicate Measurements: Repeat the accurate determination at least twice more with fresh samples to ensure reproducibility.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and more accurate melting point observation.

-

Slow Heating Rate: A slow heating rate near the melting point allows the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Fresh Sample for Each Measurement: Re-solidified samples may have a different crystalline structure, leading to an altered melting point.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its determination.

Principle: A solution of the compound is prepared in one of the two pre-saturated immiscible phases (n-octanol and water). The two phases are then mixed until equilibrium is reached, and the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Apparatus and Reagents:

-

n-Octanol (reagent grade)

-

Purified water (e.g., HPLC grade)

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Pre-saturation of Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for at least 24 hours at the desired experimental temperature (typically 25 °C). Allow the phases to separate completely.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure measurable concentrations in both phases.

-

Equilibration: Seal the vial and shake it vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours). The time required should be determined in preliminary experiments.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculation:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

logP = log₁₀(P)

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water.

-

Centrifugation: This step ensures a clean separation of the two phases, preventing cross-contamination which can lead to inaccurate concentration measurements.

-

Validated Analytical Method: The accuracy of the logP determination is directly dependent on the accuracy and precision of the method used to quantify the analyte in each phase.

Aqueous Solubility Determination (Flask Method)

Aqueous solubility is a key determinant of a drug's oral bioavailability. The flask method is a standard procedure for determining the solubility of compounds.

Principle: An excess amount of the solid compound is stirred in water at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Apparatus and Reagents:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Purified water

Procedure:

-

Sample Addition: Add an excess amount of this compound to a glass flask containing a known volume of water. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and stir for a sufficient time to reach equilibrium. This may take 24-48 hours or longer, and the time should be established in preliminary studies.

-

Phase Separation: Allow the suspension to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid. It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

Replicate Measurements: Perform the experiment in at least triplicate.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution is truly saturated at the given temperature.

-

Constant Temperature: Solubility is highly temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.

-

Filtration: This step is necessary to separate the dissolved compound from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Given the presence of a chloromethyl group, this compound should be treated as a potential irritant and lachrymator. The chlorophenyl group also warrants careful handling.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is limited, the provided predicted values and detailed experimental protocols offer a robust framework for researchers to initiate and conduct their own investigations. A thorough characterization of these properties is an indispensable step in the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

Structural Characterization of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: A Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] The specific derivative, 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, combines this privileged heterocycle with reactive and modifiable functional groups, positioning it as a valuable intermediate for the synthesis of targeted therapeutic agents. Rigorous and unambiguous structural characterization is paramount to ensuring the quality, reproducibility, and ultimate success of any drug discovery program utilizing this key building block. This guide provides an in-depth, multi-technique protocol for the definitive structural elucidation of this compound, integrating insights from synthesis, spectroscopy, and crystallography. We will not only detail the requisite experimental procedures but also explain the scientific rationale behind each step, reflecting a field-proven approach to chemical validation.

Foundational Synthesis and Purification

The first principle of characterization is ensuring the purity of the analyte. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the cyclodehydration of an O-acylamidoxime intermediate.[3] This intermediate is formed from the coupling of a primary amidoxime with an activated carboxylic acid.[1]

Synthetic Rationale and Workflow

Our synthesis strategy involves a two-step, one-pot reaction. We begin by activating chloroacetic acid, which will form the 5-(chloromethyl) portion of the ring. This activated species then reacts with 4-chloro-N'-hydroxybenzimidamide to form the O-acylamidoxime, which undergoes in-situ cyclization to yield the target compound. The choice of a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) provides a mild and efficient method for this transformation, minimizing side reactions and leading to good yields.[3]

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

-

Activation: To a stirred solution of chloroacetic acid (1.0 mmol) in 1,4-dioxane (15 mL), add N-methylmorpholine (NMM, 2.2 mmol) followed by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.0 mmol). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (NMM·HCl) is indicative of successful activation.

-

Coupling and Cyclization: Add 4-chloro-N'-hydroxybenzimidamide (1.0 mmol) to the reaction mixture. Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Extract the resulting residue with dichloromethane (CH₂Cl₂) and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure title compound.[3][4]

Spectroscopic Elucidation

With a pure sample, we employ a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, and together they create a self-validating system of confirmation.

Caption: Complementary techniques for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, we expect a distinct set of signals.

-

Expertise & Experience: The symmetry of the 4-chlorophenyl group results in a characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum, appearing as two distinct doublets. The chloromethyl group, being adjacent to the electron-withdrawing oxadiazole ring, is expected to appear as a singlet significantly downfield from typical alkyl halides.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃) [4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H NMR | ~ 8.0 | Doublet | Aromatic protons ortho to the oxadiazole ring |

| ~ 7.5 | Doublet | Aromatic protons meta to the oxadiazole ring | |

| ~ 4.8 | Singlet | Chloromethyl (-CH₂Cl) protons | |

| ¹³C NMR | ~ 173 | Singlet | C5 of oxadiazole ring (attached to -CH₂Cl) |

| ~ 169 | Singlet | C3 of oxadiazole ring (attached to phenyl) | |

| ~ 138 | Singlet | Quaternary aromatic carbon (C-Cl) | |

| ~ 129 | Singlet | Aromatic CH carbons | |

| ~ 128 | Singlet | Aromatic CH carbons | |

| ~ 125 | Singlet | Quaternary aromatic carbon (C-Oxadiazole) |

| | ~ 38 | Singlet | Chloromethyl (-CH₂Cl) carbon |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a primary check of synthetic success. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula with high precision.

-

Trustworthiness: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) in the molecule creates a highly characteristic isotopic pattern. The molecular ion region will exhibit three peaks: M+ (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl) in a predictable intensity ratio (~9:6:1), which is a powerful validation of the structure. A comprehensive review of oxadiazole fragmentation shows that cleavage of the ring is a common pathway.[6]

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₇Cl₂N₂O | 228.9986 | Molecular ion (most abundant isotopologue) |

| [M+H+2]⁺ | C₉H₇³⁵Cl³⁷ClN₂O | 230.9957 | M+2 isotope peak |

| [M+H+4]⁺ | C₉H₇³⁷Cl₂N₂O | 232.9927 | M+4 isotope peak |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming the formation of the heterocyclic ring and the persistence of other functionalities.[7]

-

Expertise & Experience: The formation of the 1,2,4-oxadiazole ring is confirmed by the appearance of characteristic stretching vibrations for C=N and C-O-N bonds in the 1600-1400 cm⁻¹ region. The absence of a broad O-H stretch (from the amidoxime precursor) and a strong C=O stretch (from the carboxylic acid) is a key indicator of a successful cyclization.

Table 3: Key Infrared Absorption Frequencies (KBr Pellet) [5][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 | Medium-Weak | Aromatic C-H stretch |

| ~ 1590 | Strong | C=N stretch (oxadiazole ring) |

| ~ 1560 | Strong | Aromatic C=C stretch |

| ~ 1470 | Medium | Ring vibration |

| ~ 1090 | Strong | Ar-Cl stretch |

| ~ 900 | Medium | C-O-N stretch (oxadiazole ring) |

| ~ 750 | Strong | C-Cl stretch (chloromethyl) |

Crystallographic Analysis

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction (XRD) offers the only unambiguous, three-dimensional map of atomic positions. While obtaining a suitable crystal can be challenging, the resulting data on bond lengths, bond angles, and intermolecular interactions is invaluable, especially in a drug development context where molecular shape governs biological activity.

Although a crystal structure for the exact title compound is not publicly available, data from the closely related compound 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole provides highly predictive insights into the core geometry.[9]

-

Authoritative Grounding: In the reference structure, the dihedral angle between the oxadiazole ring and the dichlorophenyl ring is a mere 1.7°, indicating a nearly coplanar arrangement.[9] This planarity is a critical structural feature, as it influences crystal packing and potential π-stacking interactions. We can confidently predict a similar planar conformation for our title compound. In the crystal lattice, molecules are linked by short intermolecular Cl···O contacts, a non-covalent interaction that may also be present in the packing of the title compound.[9]

Caption: Molecular structure of this compound.

Table 4: Predicted Crystallographic Parameters (based on a related structure[9])

| Parameter | Predicted Value | Significance |

|---|---|---|

| Phenyl-Oxadiazole Dihedral Angle | < 5° | Indicates a highly planar molecular conformation. |

| C-Cl Bond Length (Aromatic) | ~ 1.74 Å | Standard length for an aryl chloride. |

| C-Cl Bond Length (Aliphatic) | ~ 1.78 Å | Standard length for a chloromethyl group. |

| C=N Bond Lengths (Ring) | ~ 1.30 - 1.38 Å | Confirms double and partial-double bond character within the heterocycle. |

| Crystal Packing | Likely involves Cl···O or Cl···N short contacts | Governs solid-state properties and solubility. |

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalspub.com [journalspub.com]

- 8. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a 1,2,4-oxadiazole core with a chlorophenyl and a reactive chloromethyl group, make it a versatile scaffold for the synthesis of novel therapeutic agents. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are also detailed, providing a framework for reproducible and reliable characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₉H₆Cl₂N₂O, presents distinct features that are readily identifiable through various spectroscopic techniques. The key structural components to be analyzed are the 4-chlorophenyl ring, the 1,2,4-oxadiazole heterocycle, and the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | H-2', H-6' (Aromatic) |

| ~7.5 | Doublet | 2H | H-3', H-5' (Aromatic) |

| ~4.8 | Singlet | 2H | -CH₂Cl |

Note: Predicted values based on related structures and general chemical shift ranges. The exact values can be found in the supporting information of the cited literature.

The aromatic protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to their coupling with adjacent protons, a characteristic AA'BB' system. The protons of the chloromethyl group are anticipated to be a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C5 (Oxadiazole) |

| ~168 | C3 (Oxadiazole) |

| ~137 | C4' (Aromatic, C-Cl) |

| ~129 | C3', C5' (Aromatic) |

| ~128 | C2', C6' (Aromatic) |

| ~125 | C1' (Aromatic) |

| ~35 | -CH₂Cl |

Note: Predicted values based on related structures and general chemical shift ranges. The exact values can be found in the supporting information of the cited literature.

The two carbons of the 1,2,4-oxadiazole ring are expected to have the most downfield chemical shifts. The carbons of the 4-chlorophenyl ring will appear in the aromatic region, with the carbon attached to the chlorine atom being significantly influenced. The chloromethyl carbon will have the most upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra at ambient temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum.

-

Spectral Analysis: Calibrate the spectra using the TMS signal at 0 ppm. Identify the chemical shifts, multiplicities, and integration of all signals. Assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1610 | C=N stretch | Oxadiazole ring |

| ~1580 | C=C stretch | Aromatic ring |

| ~1480 | C-O-C stretch | Oxadiazole ring |

| ~1100 | C-Cl stretch | Aryl-Cl |

| ~750 | C-Cl stretch | Alkyl-Cl |

Note: Predicted values based on typical IR absorption ranges for these functional groups.

The IR spectrum will provide confirmatory evidence for the presence of the aromatic ring, the oxadiazole heterocycle, and the chloro-substituents.

Experimental Protocol for IR Spectroscopy

Workflow for IR Analysis:

Foreword: The Resurgence of a Versatile Heterocycle

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

As a Senior Application Scientist, one rarely encounters a chemical scaffold with the breadth and versatility of the 1,2,4-oxadiazole ring. First synthesized over a century ago, this five-membered heterocycle remained largely a curiosity until the late 20th century.[1] A recent renaissance in medicinal chemistry has thrust it into the spotlight, not merely as a structural component, but as a critical pharmacophore driving a vast spectrum of biological activities.[2][3] Its significance lies in its unique properties as a bioisosteric replacement for amide and ester functionalities, a substitution that often imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[1][2][4]

This guide is structured to provide fellow researchers and drug development professionals with a comprehensive understanding of the 1,2,4-oxadiazole core. We will move beyond a simple catalog of activities to explore the causality behind its synthesis, the mechanisms of its biological effects, and the structure-activity relationships that govern its potency. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for future research and development.

Foundational Chemistry: Synthesis of the 1,2,4-Oxadiazole Core

Understanding the biological potential of these derivatives begins with an appreciation for their synthesis. The robustness and efficiency of the synthetic routes are paramount for generating the chemical diversity needed for drug discovery programs. The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative.[5][6][7]

This pathway's popularity stems from the ready availability of a wide array of starting materials, allowing for extensive variation at both the R1 and R2 positions (see workflow below). The choice of acylating agent—be it an acyl chloride, ester, or the carboxylic acid itself activated by coupling agents—provides flexibility to accommodate different functional groups and reaction conditions.[5][6]

Generalized Synthetic Workflow

The following diagram illustrates the primary synthetic pathway to 3,5-disubstituted 1,2,4-oxadiazoles. The key steps involve the formation of an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed dehydrative cyclization.

Caption: Primary synthetic route to 1,2,4-oxadiazoles.

Protocol: One-Pot Synthesis from Amidoximes and Carboxylic Acids

This protocol describes an efficient one-pot synthesis that leverages a coupling agent to activate the carboxylic acid in situ, simplifying the procedure.[5][8]

Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole.

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the desired carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere, add EDCI (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

-

Add the amidoxime (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon consumption of the starting material, heat the reaction mixture to reflux (approx. 40°C for DCM) for 8-12 hours to facilitate the dehydrative cyclization.

-

After cooling to room temperature, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 1,2,4-oxadiazole derivative.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[8][9]

A Spectrum of Biological Activities

The true value of the 1,2,4-oxadiazole scaffold is demonstrated by its integration into molecules targeting a wide array of diseases. Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal anchor for interacting with biological macromolecules.[4]

Anticancer Activity

1,2,4-oxadiazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms of action.[10][11][12]

-

Mechanism of Action: These compounds have been shown to inhibit tumor cell growth by inducing apoptosis, blocking the cell cycle, and modulating mitochondrial membrane potential.[10] A key pathway targeted by some derivatives is the EGFR/PI3K/mTOR cascade, which is critical for cell proliferation and survival.[13] Other derivatives function as novel apoptosis inducers through the direct activation of executioner enzymes like caspase-3.[14]

-

Signaling Pathway Inhibition: The diagram below illustrates the EGFR/PI3K/mTOR pathway and the points of intervention by 1,2,4-oxadiazole-based inhibitors.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

The 1,2,4-Oxadiazole Scaffold: A Technical Guide to a Versatile Pharmacophore's Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the 1,2,4-Oxadiazole in Medicinal Chemistry

The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of burgeoning interest in drug discovery.[1] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functionalities, have positioned it as a privileged scaffold in the design of novel therapeutics.[2][3] This guide provides an in-depth exploration of the diverse mechanisms of action through which 1,2,4-oxadiazole compounds exert their pharmacological effects, offering insights for researchers and drug development professionals. The versatility of this scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with activities spanning from enzyme inhibition to receptor modulation.[1]

Core Mechanisms of Action

The biological activities of 1,2,4-oxadiazole derivatives are multifaceted. This section will delve into the primary mechanisms through which these compounds interact with biological systems, supported by experimental evidence and methodologies.

Enzyme Inhibition: A Prevalent Mode of Action

1,2,4-Oxadiazole-containing compounds have emerged as potent inhibitors of various enzyme classes, playing crucial roles in oncology, neurodegenerative disorders, and inflammatory conditions.

Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,2,4-oxadiazole scaffold has been successfully incorporated into potent kinase inhibitors. For instance, derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5]

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of 1,2,4-oxadiazole compounds against EGFR.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

1,2,4-Oxadiazole test compounds serially diluted in 50% DMSO

-

384-well, white, non-binding surface microtiter plate

-

Plate reader capable of monitoring fluorescence at λex360/λem485

Procedure:

-

Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox substrate in kinase reaction buffer.

-

Pre-incubate 5 µL of the EGFR enzyme solution in the microtiter plate for 30 minutes at 27°C with 0.5 µL of the serially diluted test compounds.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate.

-

Immediately begin monitoring the increase in fluorescence every 71 seconds for a period of 30-120 minutes using a plate reader.

-

Analyze the progress curves for linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).

-

Plot the initial velocity against the inhibitor concentration and fit the data using a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to determine the IC₅₀ value.[6]

Causality in Experimental Design: The choice of a continuous-read assay allows for the monitoring of the reaction in real-time, providing valuable information on the kinetics of inhibition. Pre-incubation of the enzyme with the inhibitor is crucial to allow for the establishment of binding equilibrium before the start of the reaction.

Data Presentation: Kinase Inhibitory Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| 7a | EGFRWT | <10 | [5] |

| 7b | EGFRWT | <10 | [5] |

| 7m | EGFRWT | <10 | [5] |

| 7a | EGFRT790M | <50 | [5] |

| 7b | EGFRT790M | <50 | [5] |

| 7m | EGFRT790M | <50 | [5] |

Visualization: Generalized Kinase Inhibition Assay Workflow

Caption: A generalized workflow for determining the IC₅₀ of kinase inhibitors.

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Kinetic studies have revealed that some 1,2,4-oxadiazole compounds act as allosteric inhibitors of AChE, binding to a site distinct from the active site and reducing the enzyme's efficiency.[7][8]

HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Certain fluorinated 1,2,4-oxadiazoles have been identified as potent and selective inhibitors of HDAC6.[6] A fascinating mechanism-based inhibition has been proposed, where the oxadiazole ring undergoes hydrolysis within the HDAC6 active site, leading to the formation of an acylhydrazide that acts as the active inhibitory species.[6][9][10] This represents a pro-drug-like approach, where the 1,2,4-oxadiazole serves as a stable precursor that is activated at the target site.

Experimental Protocol: Cell-Based HDAC Inhibition Assay

This protocol describes a method to assess the ability of 1,2,4-oxadiazole compounds to inhibit HDAC activity within a cellular context.

Materials:

-

Human cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Cell-permeable HDAC substrate (e.g., a fluorogenic substrate)

-

1,2,4-Oxadiazole test compounds

-

Trichostatin A (positive control inhibitor)

-

Assay buffer

-

Lysis/Developer solution containing a developer enzyme and a stop reagent (e.g., Trichostatin A)

-

96-well clear-bottom black or white assay plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and culture overnight to allow for attachment and growth.

-

Treat the cells with various concentrations of the 1,2,4-oxadiazole test compounds or Trichostatin A for a defined period (e.g., 2-4 hours).

-

Add the cell-permeable HDAC substrate to each well and incubate at 37°C for a period sufficient for substrate deacetylation (e.g., 1-3 hours).

-

Lyse the cells and stop the HDAC reaction by adding the Lysis/Developer solution to each well. This solution also contains the developer enzyme that acts on the deacetylated substrate to produce a fluorescent signal.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-460 nm emission).

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[8][11][12]

Receptor Modulation: Agonism and Antagonism

The 1,2,4-oxadiazole scaffold is also a key feature in compounds that modulate the activity of various receptors, acting as either agonists or antagonists.

Certain 1,2,4-oxadiazole derivatives have been identified as highly potent and efficacious agonists of muscarinic acetylcholine receptors.[12][13] These G-protein coupled receptors are involved in a wide range of physiological functions, and their activation by these compounds can trigger downstream signaling cascades. For instance, some of these agonists stimulate the turnover of phosphatidylinositol in the cerebral cortex, a hallmark of muscarinic receptor activation.[14]

Visualization: Simplified Muscarinic Receptor Signaling Pathway

Caption: Activation of a muscarinic receptor by a 1,2,4-oxadiazole agonist.

Compounds featuring a 1,2,4-oxadiazole core have been identified as a novel chemotype of farnesoid X receptor (FXR) antagonists.[15][16][17] FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Antagonism of FXR is being explored as a therapeutic strategy for conditions such as cholestasis.

Experimental Protocol: FXR Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to screen for and characterize 1,2,4-oxadiazole compounds as FXR antagonists.

Materials:

-

HEK293T or HepG2 cells

-

Cell culture medium and supplements

-

Expression plasmids for human FXR and its heterodimeric partner RXRα

-

A reporter plasmid containing an FXR response element upstream of a luciferase gene

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent (e.g., polyethylenimine)

-

FXR agonist (e.g., obeticholic acid, OCA)

-

1,2,4-Oxadiazole test compounds

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Co-transfect the cells in a 96-well plate with the FXR, RXRα, luciferase reporter, and control plasmids.

-

After 24 hours, treat the cells with the 1,2,4-oxadiazole test compounds at various concentrations in the presence of a fixed concentration of the FXR agonist (e.g., 10 µM OCA).

-

Include control wells with vehicle (e.g., 0.1% DMSO) and agonist alone.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[18]

Bioisosterism: Enhancing Drug-like Properties

A key reason for the widespread use of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere for amide and ester groups.[2][3] Bioisosteric replacement can significantly improve the metabolic stability of a compound by replacing a labile amide or ester bond with the more robust oxadiazole ring.[18] This can lead to improved pharmacokinetic profiles, such as longer half-lives and increased oral bioavailability. Comparative studies have shown that 1,2,4-oxadiazoles often exhibit greater metabolic stability in human liver microsomes compared to their 1,3,4-oxadiazole regioisomers.[19]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of 1,2,4-oxadiazole compounds using liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

1,2,4-Oxadiazole test compound

-

Positive control compound with known metabolic stability (e.g., a rapidly metabolized drug)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm a suspension of HLM in phosphate buffer to 37°C.

-

Add the test compound to the HLM suspension at a final concentration typically around 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of this plot.

-

Calculate the intrinsic clearance (Clint) from the half-life.[20][21]

Conclusion

The 1,2,4-oxadiazole scaffold is a remarkably versatile pharmacophore with a diverse range of mechanisms of action. Its ability to participate in enzyme inhibition, receptor modulation, and to act as a metabolically stable bioisostere makes it a valuable tool in the medicinal chemist's arsenal. A thorough understanding of these mechanisms, coupled with robust experimental validation, is crucial for the successful design and development of novel 1,2,4-oxadiazole-based therapeutics. This guide provides a foundational understanding of these core principles and methodologies to aid researchers in their pursuit of innovative medicines.

References

- 1. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. caymanchem.com [caymanchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. promega.com [promega.com]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. | Semantic Scholar [semanticscholar.org]

- 18. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mttlab.eu [mttlab.eu]

A Technical Guide to the Discovery and Development of 1,2,4-Oxadiazole-Based Drugs

This guide provides an in-depth exploration of the 1,2,4-oxadiazole scaffold, a cornerstone in modern medicinal chemistry. We will dissect the core physicochemical properties that make this heterocycle a privileged structure in drug design, detail the principal synthetic methodologies for its construction, analyze the strategic application of structure-activity relationships (SAR) for lead optimization, and survey its broad pharmacological impact across multiple therapeutic areas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of 1,2,4-oxadiazole-based compounds.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] For nearly a century, it remained a chemical curiosity until its potential in drug design was recognized.[3] Today, it is an essential motif in drug discovery, found in numerous experimental, investigational, and marketed drugs.[4][5]

The prominence of the 1,2,4-oxadiazole ring stems from its role as a bioisostere for amide and ester functionalities.[6][7] Bioisosteric replacement is a critical strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties without compromising its pharmacodynamic activity. The 1,2,4-oxadiazole ring is exceptionally adept at this for several key reasons:

-

Metabolic Stability: Unlike esters and amides, which are susceptible to hydrolysis by esterases and amidases, the 1,2,4-oxadiazole ring is chemically and thermally stable, resisting enzymatic degradation.[8][9] This intrinsic stability often translates to an improved pharmacokinetic profile, including a longer plasma half-life.

-

Physicochemical Mimicry: The ring's geometry and electronic distribution allow it to mimic the hydrogen bond accepting capabilities of the carbonyl group in esters and amides, preserving crucial interactions with biological targets.[7][10]

-

Modulation of Properties: The substitution pattern on the 1,2,4-oxadiazole ring (at the C3 and C5 positions) provides a versatile handle for medicinal chemists to fine-tune properties such as lipophilicity, solubility, and target selectivity.[10]

The unique combination of stability and tunable physicochemical properties makes the 1,2,4-oxadiazole an attractive scaffold for developing novel therapeutic agents with improved drug-like characteristics.[10]

Synthetic Strategies for the 1,2,4-Oxadiazole Scaffold

The construction of the 1,2,4-oxadiazole core is a well-established field with several robust methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of other functional groups within the molecule. The two most prevalent strategies are the [4+1] heterocyclization of amidoximes and the [3+2] dipolar cycloaddition of nitrile oxides.

The Amidoxime Route: A [4+1] Cyclization Approach

The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride, anhydride, or ester).[1][11] This process can be viewed as a [4+1] atom approach, where four atoms come from the amidoxime and one from the acylating agent.[1]

The general mechanism involves two key steps:

-

O-Acylation: The amidoxime is first acylated on the oxygen atom to form an O-acylamidoxime intermediate.

-

Cyclodehydration: This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring.[4]

Historically, this reaction required harsh conditions. However, modern advancements have led to the development of highly efficient one-pot protocols that can be performed at room temperature, significantly expanding the utility of this method in medicinal chemistry.[3][4] For instance, the use of a superbase medium like NaOH/DMSO allows for the direct synthesis of 1,2,4-oxadiazoles from amidoximes and esters in a single step with simple purification.[3]

The Nitrile Oxide Route: A [3+2] Cycloaddition Approach

An alternative strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][5] This [3+2] reaction is a powerful tool for forming the heterocyclic ring. Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides or by the dehydration of nitroalkanes. While effective, this route can sometimes be limited by the stability and accessibility of the nitrile oxide precursors.

The following diagram illustrates the fundamental difference between these two primary synthetic pathways.

Modern Synthetic Innovations

Recent years have seen significant progress in the synthesis of 1,2,4-oxadiazoles, focusing on milder conditions, improved efficiency, and broader substrate scope.[10] Key developments include:

-

Microwave-Assisted Synthesis: The use of microwave heating can dramatically reduce reaction times and improve yields for the cyclodehydration step.[12]

-

Catalytic Methods: N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the [4+1] cyclization of amidoximes and aldehydes under mild conditions, enabling the direct synthesis of drugs like Ataluren.[13][14]

-

Oxidative Cyclizations: Copper-catalyzed cascade reactions of amidines and methylarenes represent a newer approach, forming the heterocyclic core through oxidative C-H and N-H/O-H bond coupling.[4][15]

From Scaffold to Drug: A Workflow for Development

The journey from a simple 1,2,4-oxadiazole scaffold to a viable drug candidate is a systematic process of iterative design, synthesis, and testing. This workflow is guided by the principles of structure-activity relationship (SAR) and structure-property relationship (SPR) to optimize both biological potency and drug-like properties.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For 1,2,4-oxadiazoles, SAR exploration typically focuses on the substituents at the C3 and C5 positions.

A compelling example comes from the discovery of a new class of 1,2,4-oxadiazole antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17] In-depth SAR studies on this class revealed several key principles:[17][18]

-

A-Ring Requirement: A hydrogen-bond donor in the "A ring" (a phenolic, pyrazole, or indole group attached to the core) is essential for antibacterial activity.[17]

-

C-Ring Tolerance: Structural variations on the "C ring" (often another aromatic group) can be made to modulate activity and properties.

-

Bridging Moiety: An oxygen or sulfur atom as a bridge between the "C and D rings" is generally tolerated, but other linkers are detrimental to activity.[17]

These insights allow chemists to rationally design new analogs with enhanced potency and a better pharmacological profile.

Table 1: Summary of Key SAR Findings for 1,2,4-Oxadiazole Antibiotics

| Structural Region | Modification | Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| Ring A | 4-Phenol, 4-Chloropyrazole, 5-Indole | Generally favored; essential H-bond donor | [17][18] |

| Ring D | Hydrophobic substituents (e.g., halogens) | Well-tolerated, can enhance activity | [18] |

| Bridging Moiety | Oxygen or Sulfur | Tolerated | [17] |

| Bridging Moiety | Other linkers (e.g., alkyl chains) | Detrimental |[17] |

The Pharmacological Landscape of 1,2,4-Oxadiazoles

The versatility of the 1,2,4-oxadiazole scaffold has led to its exploration in a vast range of therapeutic areas.[10] Its derivatives have demonstrated a wide spectrum of biological activities, making it a true "privileged structure" in medicinal chemistry.[5][6]

-

Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have been identified as potent anticancer agents.[19][20] Some act as apoptosis inducers by activating caspase-3, a key executioner enzyme in programmed cell death.[21][22] Others function by inhibiting critical enzymes in cancer progression, such as carbonic anhydrase IX.[19]

-

Antimicrobial Agents: As discussed, novel 1,2,4-oxadiazoles have emerged as promising antibiotics against resistant Gram-positive bacteria.[16][17]

-

Anti-Inflammatory Agents: The scaffold is present in compounds designed to treat inflammatory conditions.[6]

-

Neuroprotective and CNS Agents: Derivatives have been developed as agonists for cortical muscarinic receptors for potential use in Alzheimer's disease and as neuroprotective agents for treating ischemic stroke by activating the Nrf2 signaling pathway.[23][24]

-

Antidiabetic and Other Activities: The scaffold's utility extends to antidiabetic, antiviral, and antiparasitic applications, highlighting its broad therapeutic potential.[5][6]

Table 2: Marketed or Late-Stage Drugs Containing a 1,2,4-Oxadiazole Scaffold

| Drug Name | Therapeutic Indication | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Oxolamine | Cough suppressant | Anti-inflammatory | [1][5] |

| Ataluren | Duchenne muscular dystrophy | Promotes ribosomal read-through of nonsense mutations | [8][14] |

| Furamizole | Antibacterial | Not specified | [25] |

| Pleconaril | Antiviral (Picornavirus) | Inhibits viral capsid function |[25] |

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol describes a general, self-validating, one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid at room temperature, adapted from modern methodologies.[3][4]

Objective: To synthesize 3-(4-chlorophenyl)-5-(phenyl)-1,2,4-oxadiazole.

Materials:

-

Benzamidoxime (1.0 mmol, 136.15 mg)

-

4-Chlorobenzoyl chloride (1.1 mmol, 192.46 mg, 0.14 mL)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.82 mg)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Ethyl acetate (EtOAc) and water for workup

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzamidoxime (1.0 mmol) and cesium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the resulting suspension at room temperature (20-25 °C).

-

Reagent Addition: Slowly add 4-chlorobenzoyl chloride (1.1 mmol) to the stirring suspension. The slow addition is crucial to control any exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 10-24 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting amidoxime), quench the reaction by adding water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL). The brine wash removes residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% EtOAc in hexanes) to isolate the pure product.

-

Characterization (Self-Validation Step 2): Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity. The expected mass for C₁₄H₉ClN₂O would be [M+H]⁺ ≈ 257.04.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring is a powerful and versatile scaffold that has firmly established its place in the medicinal chemist's toolbox. Its function as a metabolically robust bioisostere for amides and esters provides a reliable strategy for overcoming common pharmacokinetic liabilities in drug candidates.[10] The continuous development of novel and efficient synthetic methods, including room-temperature and catalytic approaches, further expands the accessibility and applicability of this important heterocycle.[4][13]

Future research will likely focus on exploring new biological targets for 1,2,4-oxadiazole derivatives and developing even more sustainable and scalable synthetic routes, such as those employing mechanochemistry or flow chemistry.[5] As our understanding of disease biology deepens, the rational design of novel 1,2,4-oxadiazole-based molecules, guided by computational methods and sophisticated SAR, will undoubtedly continue to yield the next generation of innovative therapeutic agents.[10]

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole CAS number 57238-75-2

An In-Depth Technical Guide to 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities and its role as a stable bioisostere for amide and ester functionalities.[1] These compounds exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound, CAS number 57238-75-2, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, potential biological applications, and safety considerations.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 57238-75-2 | [4][5][6][7] |

| Molecular Formula | C₉H₆Cl₂N₂O | [5][6] |

| Molecular Weight | 229.06 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| MDL Number | MFCD00119077 | [5] |

| InChI Key | BJVYSQGEJHKTBW-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available.[8][9] A common and efficient approach involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from the reaction of an amidoxime with a suitable acylating agent.[9]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process starting from 4-chlorobenzamidoxime and chloroacetyl chloride. The initial acylation of the amidoxime with chloroacetyl chloride yields the O-acyl amidoxime intermediate. Subsequent thermal or base-mediated cyclodehydration affords the desired 1,2,4-oxadiazole.

References

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 57238-75-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. CAS RN 57238-75-2 | Fisher Scientific [fishersci.com]

- 6. This compound | CAS 57238-75-2 [matrix-fine-chemicals.com]

- 7. This compound | CAS:57238-75-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Preliminary Screening of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the initial in vitro evaluation of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, a novel heterocyclic compound with potential therapeutic applications. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of anticancer drug discovery. The methodologies are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction: The Rationale for Screening

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of a 4-chlorophenyl group at the 3-position and a reactive chloromethyl group at the 5-position of the oxadiazole ring suggests the potential for targeted covalent inhibition or favorable interactions with biological macromolecules. Preliminary screening is therefore warranted to elucidate the cytotoxic and potential mechanistic activities of this compound.

The primary objectives of this preliminary screening cascade are to:

-

Determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

-

Ascertain the concentration-dependent effects on cell viability and proliferation.

-

Investigate the induction of apoptosis as a potential mechanism of action.

Synthesis of this compound

The synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles is a well-established process in organic chemistry.[4] A common and effective method involves the reaction of a substituted benzamidoxime with chloroacetyl chloride.

Hypothetical Synthetic Scheme:

Caption: Synthetic route to the target compound.